molecular formula C17H20N2O B5627177 N-[4-(diethylamino)phenyl]benzamide

N-[4-(diethylamino)phenyl]benzamide

Cat. No.: B5627177
M. Wt: 268.35 g/mol
InChI Key: HOEULERQJUENPB-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)phenyl]benzamide is a benzamide derivative characterized by a benzamide core linked to a 4-(diethylamino)phenyl group. This structural motif combines the planar benzamide scaffold with a tertiary amine (diethylamino) group, which confers unique electronic and solubility properties.

Properties

IUPAC Name

N-[4-(diethylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-3-19(4-2)16-12-10-15(11-13-16)18-17(20)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEULERQJUENPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)phenyl]benzamide typically involves the reaction of 4-(diethylamino)aniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted benzamides with different functional groups

Scientific Research Applications

N-[4-(diethylamino)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of this compound

Compound Name Substituents/R-Groups Key Properties/Activities References
N-(4-(2-(Diethylamino)ethoxy)phenyl)benzamide Ethoxy linker + diethylamino group α7 Nicotinic receptor antagonist
N-(4-(2-Aminocyclopropyl)phenyl)benzamide derivatives Heterocyclic (furan, thiophene, pyridine) Anti-LSD1 activity
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole + halogenated aryl Anticancer (cervical cancer)
5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide Trifluoromethyl + hydroxyl Antimicrobial vs. Desulfovibrio piger
4-(diethylamino)-N-(2-hydroxyethyl)benzamide Hydroxyethyl + diethylamino Improved solubility

Key Observations:

Electron-Donating vs. In contrast, electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity, favoring interactions with nucleophilic biological targets. Halogenated derivatives (e.g., 3-chloro-4-fluorophenyl in ) exhibit enhanced cytotoxicity, likely due to increased membrane permeability and metabolic stability.

Linker Modifications: Compound 91 () introduces an ethoxy linker between the benzamide and diethylamino group, extending the molecule’s length and flexibility. This modification may enhance receptor selectivity compared to the target compound’s direct phenyl linkage.

Heterocyclic Substitutions :

  • Thiophene, furan, and pyridine substituents () introduce aromatic heterocycles that modulate electronic properties and hydrogen-bonding capacity, critical for anti-LSD1 activity.

Key Findings:

  • Antimicrobial Activity: Salicylamides with halogen and nitro substituents () show potent growth inhibition of Desulfovibrio piger (82–90% biomass reduction at 1.10 µmol·L⁻¹), outperforming diethylamino-substituted analogs in this context.
  • Anticancer Activity : Imidazole-substituted benzamides () demonstrate selective cytotoxicity, likely due to interactions with cellular kinases or DNA. The absence of heterocycles in the target compound may limit similar efficacy unless paired with additional functional groups.
  • Receptor Antagonism: The ethoxy-linked diethylamino derivative () exhibits subnanomolar affinity for the α7 nicotinic receptor, suggesting that linker length and flexibility are critical for high-affinity binding.

Solubility and Lipophilicity:

  • The diethylamino group in this compound increases basicity and water solubility compared to non-polar derivatives (e.g., trifluoromethyl-substituted compounds in ).
  • Hydroxyethyl substitutions () further enhance solubility, making such analogs preferable for formulations requiring high bioavailability.

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